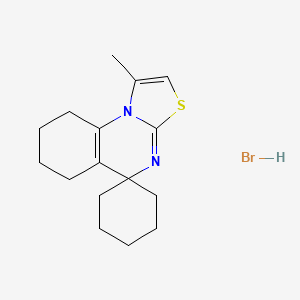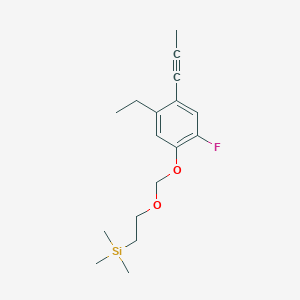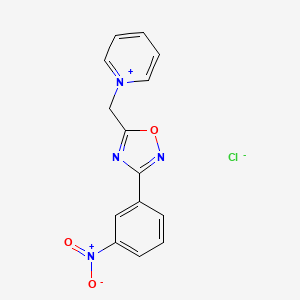
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The compound features a pyridinium core, which is a common structural motif in many bioactive molecules.
Méthodes De Préparation
The synthesis of 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride typically involves the reaction of 3-nitrobenzoyl chloride with hydroxylamine to form O-(3-nitrophenyl)hydroxylamine. This intermediate is then reacted with pyridine-1-ium chloride under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride include other pyridinium salts and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the pyridinium ring may exhibit different reactivity or biological activity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H11ClN4O3 |
|---|---|
Poids moléculaire |
318.71 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)-5-(pyridin-1-ium-1-ylmethyl)-1,2,4-oxadiazole;chloride |
InChI |
InChI=1S/C14H11N4O3.ClH/c19-18(20)12-6-4-5-11(9-12)14-15-13(21-16-14)10-17-7-2-1-3-8-17;/h1-9H,10H2;1H/q+1;/p-1 |
Clé InChI |
FHXPHYUQYUVDHA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
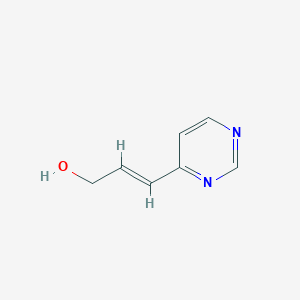
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
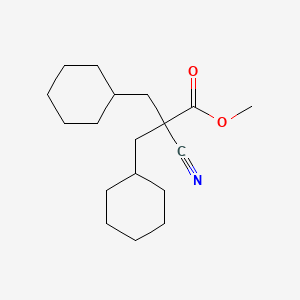
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)

